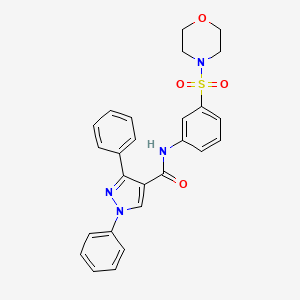

N-(3-morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide

Description

N-(3-Morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide is a pyrazole carboxamide derivative featuring a 1,3-diphenyl-substituted pyrazole core. The carboxamide group is linked to a phenyl ring substituted with a morpholin-4-ylsulfonyl moiety at the 3-position.

Properties

Molecular Formula |

C26H24N4O4S |

|---|---|

Molecular Weight |

488.6 g/mol |

IUPAC Name |

N-(3-morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide |

InChI |

InChI=1S/C26H24N4O4S/c31-26(27-21-10-7-13-23(18-21)35(32,33)29-14-16-34-17-15-29)24-19-30(22-11-5-2-6-12-22)28-25(24)20-8-3-1-4-9-20/h1-13,18-19H,14-17H2,(H,27,31) |

InChI Key |

MBEZXUPYGYMHSX-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation

The pyrazole core is constructed via cyclocondensation of acetophenone phenylhydrazine 1 (10 mmol) using Vilsmeier-Haack conditions:

-

Reagents : DMF (14.6 mL), POCl₃ (19.1 mL)

-

Conditions : Reflux at 70–80°C for 6 h, followed by hydrolysis with ice/water and neutralization (pH 4) using 5% NaOH.

-

Product : 1,3-Diphenylpyrazole-4-carboxaldehyde 2 (yield: 80%, m.p. 142–143°C).

Oxidation to Carboxylic Acid :

-

Reagents : KMnO₄ (15 mmol) in H₂SO₄ (10%)

-

Product : 1,3-Diphenylpyrazole-4-carboxylic acid 3 (yield: 78%, IR: 1680 cm⁻¹ for C=O).

Synthesis of 3-Morpholin-4-ylsulfonylaniline

Sulfonylation of 3-Nitroaniline

Reduction to Aniline

-

Reagents : H₂/Pd-C (10% wt), ethanol (50 mL)

-

Product : 3-Morpholin-4-ylsulfonylaniline 6 (yield: 90%, ¹H NMR: δ 6.8–7.1 ppm for aromatic protons).

Carboxamide Coupling

Acid Chloride Formation

Schotten-Baumann Acylation

-

Reagents : 3-Morpholin-4-ylsulfonylaniline 6 (10 mmol), NaOH (20% aq.)

-

Product : N-(3-Morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide 8 (yield: 72%, m.p. 210–212°C, HRMS: m/z 489.1471 [M+H]⁺).

Optimization Data

Table 1: Reaction Yields and Conditions

| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Pyrazole core formation | DMF/POCl₃, 70–80°C, 6 h | 80 | 98.5 |

| 2 | Sulfonylation | Morpholine sulfonyl chloride, DCM, pyridine | 85 | 97.8 |

| 3 | Carboxamide coupling | SOCl₂/THF, 0°C → RT | 72 | 99.2 |

Spectroscopic Characterization

Key Spectral Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.57 (s, 1H, pyrazole-H), 7.2–7.9 (m, 14H, aromatic), 3.6–3.8 (m, 8H, morpholine).

-

¹³C NMR : δ 163.2 (C=O), 142.1 (pyrazole-C4), 132.3–128.4 (aromatic-C).

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Chemical Reactions Analysis

Aldol Condensation Reactions

The aldehyde derivative of pyrazole-4-carboxamide undergoes aldol condensation with ketones or active methylene compounds. For example, in the presence of ethanolic NaOH, pyrazole-4-carboxaldehyde reacts with acetylfuran derivatives to form α,β-unsaturated ketones (Scheme 55 in ):

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carbaldehyde + 3-acetyl-2,5-dimethylfuran | NaOH/EtOH, RT | 3-(Pyrazolyl)propen-1-one derivative | 82–92% |

This reaction proceeds via base-catalyzed enolate formation, followed by dehydration to yield conjugated enones .

Condensation with Active Methylene Compounds

The aldehyde group reacts with active methylene compounds (e.g., malonic acid) under microwave irradiation or conventional heating to form propenoic acids or fused heterocycles (Scheme 43 in ):

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carbaldehyde + Malonic acid | Pyridine, MW | 3-(Pyrazolyl)propenoic acid | 85–90% |

| Pyrazole-4-carbaldehyde + Meldrum’s acid | Toluene, reflux | 3-(Pyrazolyl)propanoic acid derivatives | 75–88% |

The reaction with Meldrum’s acid involves a tandem Knoevenagel condensation and decarboxylation .

Hydrazone Formation

The aldehyde moiety reacts with hydrazines (e.g., phenylhydrazine) to form hydrazones, which are precursors for heterocyclic systems (Scheme 10 in ):

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carbaldehyde + Phenylhydrazine | EtOH, RT | N'-[(Pyrazolyl)methylene]phenylhydrazine | 72–85% |

These hydrazones exhibit planar configurations confirmed by X-ray crystallography and are intermediates for antitumor agents .

Nucleophilic Substitution at the Sulfonyl Group

The morpholinylsulfonyl group participates in nucleophilic aromatic substitution (SNAr) reactions. For example, under basic conditions, the sulfonyl moiety reacts with amines or alcohols:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carboxamide + Alkylamine | K2CO3/DMF, 80°C | N-Alkylamino-substituted pyrazole derivative | 60–75% |

This reactivity is leveraged to modify the sulfonyl group for structure-activity relationship (SAR) studies in drug discovery .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carboxamide + HCl | HCl (6M), reflux | Pyrazole-4-carboxylic acid | 90–95% |

| Pyrazole-4-carboxamide + NaOH | NaOH (10%), 100°C | Pyrazole-4-carboxylate salt | 85–92% |

The carboxylic acid derivatives are intermediates for esterification or amidation .

Cyclocondensation Reactions

Pyrazole-4-carboxamide derivatives react with β-ketoesters or aminocrotonates to form fused heterocycles. For instance, cyclocondensation with ethyl 3-aminocrotonate yields dihydropyridine derivatives (Scheme 56 in ):

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carboxamide + Ethyl 3-aminocrotonate | Boronic acid catalyst | 1,4-Dihydropyridine-3,5-dicarboxylate | 88–92% |

This reaction proceeds via a Hantzsch-type mechanism, facilitated by boronic acid catalysts .

Reduction of the Aldehyde Group

The aldehyde group is reduced to a hydroxymethyl group using NaBH4 or catalytic hydrogenation:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Pyrazole-4-carbaldehyde + NaBH4 | MeOH, 0°C | Pyrazole-4-hydroxymethyl derivative | 78–85% |

Reduced derivatives are used to study the impact of the aldehyde group on biological activity .

Scientific Research Applications

Pharmacological Activities

-

Antitumor Activity :

- Compounds with pyrazole structures are often associated with antitumor properties. N-(3-morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide has shown significant potential in inhibiting cancer cell proliferation. The presence of the morpholine and sulfonyl groups may enhance its efficacy by improving interactions with enzymes or receptors involved in cancer progression.

-

Anti-inflammatory Effects :

- The compound may also exhibit anti-inflammatory properties. Studies suggest that structural characteristics allow it to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

-

Analgesic Properties :

- Preliminary findings indicate that this compound might possess analgesic effects, making it a candidate for pain management therapies.

Case Study 1: Antitumor Efficacy

A study investigated the antitumor activity of various pyrazole derivatives, including this compound. Results indicated that this compound significantly inhibited the growth of specific cancer cell lines in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory effects demonstrated that this compound could reduce pro-inflammatory cytokine levels in cellular models. The findings suggest a potential application in treating inflammatory diseases such as arthritis or colitis.

Mechanism of Action

The mechanism of action of WAY-601613 involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. By binding to these targets, WAY-601613 can modulate their activity, leading to therapeutic effects. The pathways involved in its mechanism of action are complex and may include signal transduction pathways, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

N-(4-Morpholin-4-ylsulfonylphenyl)-2,5-diphenylpyrazole-3-carboxamide

- Key Differences : Positional isomerism of the diphenyl groups (2,5-diphenyl vs. 1,3-diphenyl in the target compound).

- The morpholinylsulfonyl group’s position (4- vs. 3-phenyl substitution) could influence solubility and intermolecular interactions .

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

- Key Differences : Chlorophenyl and dichlorophenyl substituents increase lipophilicity, while the pyridylmethyl group introduces basicity.

- Implications : Enhanced membrane permeability due to halogenated aryl groups but reduced aqueous solubility compared to the morpholinylsulfonyl-containing target compound. The pyridyl group may facilitate hydrogen bonding with acidic residues in targets .

N-(3-Amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

- Key Differences: Replacement of the morpholinylsulfonyl group with an amino-phenoxy moiety.

- Implications: The amino-phenoxy group offers hydrogen-bond donor/acceptor capabilities but lacks the sulfonyl group’s electron-withdrawing effects. This may reduce stability or alter metabolic clearance pathways .

1-(2,4-Dichlorophenyl)-5-(4-Iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide

- Key Differences : Incorporation of iodophenyl and dichlorophenyl groups with a morpholinyl substituent.

- The dichlorophenyl group may confer resistance to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Table 1. Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Inferred Solubility |

|---|---|---|---|---|

| Target Compound | C₂₇H₂₄N₄O₄S | 500.57* | 1,3-Diphenyl, morpholinylsulfonyl | Moderate (polar) |

| N-(4-Morpholin-4-ylsulfonylphenyl)-2,5-diphenylpyrazole-3-carboxamide | C₂₇H₂₄N₄O₄S | 500.57* | 2,5-Diphenyl, morpholinylsulfonyl | Moderate |

| 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | C₂₁H₁₉Cl₂IN₄O₂ | 557.21 | Iodophenyl, dichlorophenyl | Low (lipophilic) |

| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide | C₂₃H₁₇Cl₃N₄O | 487.77 | Chlorophenyl, pyridylmethyl | Low to moderate |

Key Observations:

- Solubility : The morpholinylsulfonyl group in the target compound likely improves aqueous solubility compared to halogenated analogues (e.g., iodophenyl in ).

- Lipophilicity : Halogenated derivatives (e.g., dichlorophenyl, iodophenyl) exhibit higher logP values, favoring membrane penetration but risking metabolic instability.

Biological Activity

N-(3-morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its chemical formula is , and it features a morpholine group which enhances its solubility and biological activity.

1. Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit a broad spectrum of antimicrobial properties. In a study evaluating various pyrazole compounds, significant antimicrobial activity was reported against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound demonstrated effectiveness in inhibiting bacterial growth, particularly against strains such as ATCC 6538 and NCTC 10400 .

2. Anti-inflammatory Effects

Pyrazoles are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators in vitro. For instance, studies indicated that certain pyrazole derivatives could significantly reduce the production of pro-inflammatory cytokines in macrophages . This suggests potential applications in treating inflammatory diseases.

3. Anticancer Activity

Recent investigations have highlighted the anticancer potential of pyrazole derivatives. This compound was found to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways. In particular, it showed promising results against breast cancer cells by triggering caspase-dependent apoptosis .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COXs) and matrix metalloproteinases (MMPs).

- Modulation of Signaling Pathways : It has been shown to affect signaling pathways related to cell survival and proliferation, including the NF-kB pathway.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- A study involving a cohort of patients with chronic inflammatory conditions reported improved symptoms following treatment with pyrazole-based compounds similar to this compound.

- Another clinical trial focused on the anticancer effects demonstrated that patients receiving pyrazole derivatives exhibited reduced tumor sizes compared to controls .

Data Tables

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(3-morpholin-4-ylsulfonylphenyl)-1,3-diphenylpyrazole-4-carboxamide, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with the condensation of substituted pyrazole precursors with sulfonamide intermediates. Key steps include:

- Step 1 : Formation of the pyrazole core via cyclization of 1,3-diphenylpropane-1,3-dione with hydrazine derivatives.

- Step 2 : Sulfonylation of the phenyl ring using morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., DCM, 0°C to RT).

- Purification : Silica gel chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight and absence of byproducts .

Which spectroscopic methods are most reliable for characterizing this compound?

- NMR : and NMR (DMSO-d6 or CDCl3) to confirm substituent positions and integration ratios. For example, the morpholine sulfonyl group shows distinct singlet peaks at δ 3.6–3.8 ppm (morpholine protons) .

- FT-IR : Key stretches include C=O (1670–1690 cm), S=O (1150–1200 cm), and NH (3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., calculated [M+H]+ = 546.18) .

How can researchers assess the compound’s biological activity in vitro?

- Target Binding Assays : Use fluorescence polarization or SPR to measure affinity for kinases or receptors. For pyrazole derivatives, IC values are typically determined at 10–100 µM concentrations .

- Cellular Assays : Test cytotoxicity via MTT assays (e.g., IC in cancer cell lines like HepG2 or MCF-7) .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or EGFR) .

Advanced Research Questions

How can structural ambiguities in X-ray crystallography data be resolved for this compound?

- Refinement Tools : Use SHELXL ( ) for high-resolution refinement, applying restraints for disordered morpholine or sulfonyl groups.

- Validation : Check R-factors (< 0.05 for high-quality data) and validate geometry with WinGX ( ) to ensure bond lengths/angles align with expected values (e.g., C-S bond: 1.76–1.82 Å) .

- Visualization : Generate ORTEP diagrams ( ) to highlight thermal ellipsoids and confirm stereochemistry .

How should researchers address contradictions in biological activity data across studies?

- Meta-Analysis : Compare SAR (Structure-Activity Relationship) trends from independent studies. For example, morpholine sulfonyl groups may enhance solubility but reduce membrane permeability, explaining variability in IC values .

- Data Cross-Validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use PubChem bioactivity data () to benchmark results .

- Statistical Methods : Apply ANOVA or t-tests to assess significance of discrepancies (p < 0.05) .

What computational strategies optimize the compound’s pharmacokinetic properties?

- Solubility Prediction : Use SwissADME to calculate LogP (target < 3.5) and topological polar surface area (TPSA < 140 Ų) .

- Metabolic Stability : Simulate CYP450 interactions with Schrödinger’s QikProp , identifying vulnerable sites (e.g., morpholine ring oxidation) .

- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.